
Ivacaftor benzenesulfonate
Overview
Description
Ivacaftor benzenesulfonate (VX-770 benzenesulfonate) is the benzenesulfonate salt form of ivacaftor, a cystic fibrosis transmembrane conductance regulator (CFTR) potentiator approved for treating cystic fibrosis (CF) in patients with specific CFTR mutations, including G551D and F508del . It enhances chloride transport by binding to CFTR channels, increasing their open probability .
Preparation Methods
The synthesis of VX-770 benzenesulfonate involves several steps, including the formation of the core structure and subsequent functionalizationIndustrial production methods often involve the use of high boiling point liquids to create stable and bioavailable solvates .
Chemical Reactions Analysis
VX-770 benzenesulfonate undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Treatment of Cystic Fibrosis
Ivacaftor is indicated for patients aged six years and older with specific CFTR mutations, such as Gly551Asp. Clinical trials have demonstrated significant improvements in pulmonary function, weight gain, and overall quality of life for these patients.
Clinical Trial Findings
- Efficacy : In a phase 3 trial, ivacaftor showed a mean increase in forced expiratory volume in one second (FEV1) of 12.5 percentage points compared to placebo at 24 weeks .
- Long-Term Benefits : A long-term study indicated sustained improvements in FEV1 and weight after 144 weeks of treatment .
- Real-World Outcomes : Systematic reviews have confirmed consistent clinical benefits in real-world settings, including reductions in pulmonary exacerbations and healthcare resource utilization .
Combination Therapies
Ivacaftor is often used in combination with other CFTR modulators to enhance therapeutic outcomes. For instance, it has been combined with lumacaftor (as seen in ORKAMBI) to address different aspects of CFTR dysfunction . The combination therapies have shown promising results in improving lung function and reducing complications associated with cystic fibrosis.
Broader Implications
Beyond cystic fibrosis, research into ivacaftor's applications is ongoing. There are indications that ivacaftor may have potential benefits in treating other conditions characterized by dysfunctional chloride transport mechanisms, such as chronic obstructive pulmonary disease and asthma .
Case Study Overview
Several case studies highlight the efficacy of ivacaftor in clinical practice:
- Patient A : A 10-year-old boy with the G551D mutation showed a significant improvement in FEV1 from baseline after six months of ivacaftor treatment, demonstrating a 20% increase.
- Patient B : An adult patient experienced a reduction in pulmonary exacerbations from three per year to one after initiating ivacaftor therapy.
These cases exemplify the drug's effectiveness across different age groups and disease severities.
Cost Analysis
The cost associated with ivacaftor treatment remains a critical consideration for healthcare systems:
Description | Cost ($) |
---|---|
Price per tablet | $420 |
Price per day (2 tablets) | $840 |
Price per annum (365 days) | $306,600 |
Adjusted annual cost after adherence | $236,082 |
This financial aspect highlights the need for healthcare policies that ensure access to this essential medication .
Mechanism of Action
VX-770 benzenesulfonate exerts its effects by increasing the open probability of the CFTR channel. It enhances both ATP-dependent and ATP-independent gating of CFTR, slows down nonhydrolytic closing, and potentiates mutants of CFTR. This unique mechanism of action allows VX-770 benzenesulfonate to improve the function of CFTR in patients with cystic fibrosis .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₂₄H₂₈N₃O₃S (base), C₆H₅SO₃H (benzenesulfonate) .
- EC₅₀ : 100 nM (G551D-CFTR), 25 nM (F508del-CFTR) .
- Half-Life : 12–14 hours (alone); reduced to 9 hours when co-administered with CYP3A4 inducers like lumacaftor .
- Bioavailability : Orally bioavailable, with absorption enhanced 2.5–4-fold by high-fat foods .
Mechanism of Action
Key Differences :
- This compound acts solely as a potentiator, whereas tezacaftor/ivacaftor and lumacaftor/ivacaftor combine correction and potentiation .
- GLPG2451 shows higher potency for F508del-CFTR (EC₅₀ = 11.1 nM vs. 25 nM for ivacaftor) .
Efficacy in Clinical Trials
Key Findings :
- Ivacaftor monotherapy shows superior FEV₁ improvement in G551D patients compared to combination therapies for F508del .
- Tezacaftor/ivacaftor has a lower discontinuation rate than lumacaftor/ivacaftor, likely due to fewer drug-drug interactions .
Pharmacokinetics (PK) and Drug Interactions
Key Insights :
- Lumacaftor reduces ivacaftor exposure by inducing CYP3A4, necessitating higher ivacaftor doses .
- Tezacaftor has a milder CYP3A4 induction profile, improving tolerability .
Cost-Effectiveness
Economic Notes:
Biological Activity
Ivacaftor benzenesulfonate is a potent cystic fibrosis transmembrane conductance regulator (CFTR) potentiator, primarily used in the treatment of cystic fibrosis (CF) patients with specific mutations in the CFTR gene, notably the G551D mutation. This article delves into the biological activity of this compound, focusing on its mechanisms of action, efficacy, safety profile, and potential antibacterial properties.
This compound enhances the function of the CFTR protein, which is crucial for chloride and sodium ion transport across epithelial cell membranes. The drug binds to the CFTR protein and increases its open probability, thereby improving chloride ion transport in patients with gating mutations such as G551D. This action helps alleviate symptoms associated with cystic fibrosis by restoring ion transport and improving mucus clearance in the lungs .
Phase 3 Studies
In a phase 3 study known as PERSIST, ivacaftor was evaluated for its long-term safety and efficacy in patients with the Gly551Asp-CFTR mutation. Over a 96-week period, patients demonstrated significant improvements in lung function measured by forced expiratory volume in one second (FEV1), with an average increase of 9.4 percentage points for adolescents/adults and 10.3 percentage points for children . The study also reported a reduction in pulmonary exacerbations and improvements in weight gain among participants.
Real-World Evidence
A real-world study conducted in France (BRIO) included 129 patients with cystic fibrosis who were either initiating or continuing ivacaftor treatment. Results indicated that after six months of treatment, patients experienced an average increase of 8.49 percentage points in percent predicted FEV1 (ppFEV1), which was sustained over 36 months. Additionally, there was a notable decrease in the rate of pulmonary exacerbations during this period .
Safety Profile
Ivacaftor has been generally well-tolerated among patients. In clinical trials, common adverse events included cough and upper respiratory tract infections; however, serious adverse events were relatively rare. The long-term studies indicated no new safety concerns arising from extended use .
Antibacterial Properties
Recent studies have explored the antibacterial properties of ivacaftor. Research indicated that ivacaftor exhibits dose-dependent antibacterial effects against Staphylococcus aureus and Pseudomonas aeruginosa. Specifically, it was found to reduce bioluminescence and colony-forming units of these bacteria, suggesting potential adjunctive benefits in managing respiratory infections common in cystic fibrosis patients .
Study | Population | Duration | Primary Outcome | Results |
---|---|---|---|---|
PERSIST | Patients with Gly551Asp-CFTR | 96 weeks | Change in FEV1 | Increase of 9.4% (adolescents/adults) |
BRIO | Patients with CF | 36 months | Change in ppFEV1 | Increase of 8.49% |
Antibacterial Study | S. aureus and P. aeruginosa | N/A | Reduction in bacterial viability | Dose-dependent reduction observed |
Q & A
Basic Research Questions
Q. What experimental models are most appropriate for studying Ivacaftor benzenesulfonate’s mechanism of action as a CFTR potentiator?
Methodological Answer: Use primary human bronchial epithelial (HBE) cells or immortalized cell lines (e.g., CFBE41o-) expressing mutant CFTR (e.g., G551D or F508del). Measure CFTR channel activity via electrophysiological assays (e.g., Ussing chamber) or fluorescence-based halide efflux assays. Baseline correction and normalization to wild-type CFTR activity are critical for interpreting dose-response relationships .
Q. How can researchers validate the purity and stability of this compound in experimental formulations?
Methodological Answer: Employ reverse-phase high-performance liquid chromatography (HPLC) with UV detection (e.g., 254 nm) using a C18 column. Prepare standard solutions of this compound and internal controls (e.g., deuterated analogs like Ivacaftor-d19). Calculate purity using peak area ratios and validate stability under storage conditions (e.g., -80°C, light-protected) over time .
Q. What are the key pharmacokinetic parameters to assess during preclinical studies of this compound?
Methodological Answer: Conduct in vivo studies in murine models (e.g., CFTR-knockout mice) to measure bioavailability, half-life (), and tissue distribution. Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) for plasma and tissue sample analysis. Compare results to clinical data to identify interspecies differences in metabolic pathways .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported EC50 values for this compound across different studies?
Methodological Answer: Analyze variability sources:
- Assay conditions : Differences in cell type (e.g., HBE vs. HEK293), temperature (e.g., 37°C vs. room temperature), or chloride gradient.
- CFTR mutant specificity : G551D-CFTR typically shows higher sensitivity (EC50 ~100 nM) than F508del-CFTR (~25 nM) due to residual channel activity .
- Normalization methods : Use internal controls (e.g., forskolin/IBMX-induced currents) to standardize responses across experiments .
Q. What strategies optimize this compound’s efficacy in combination therapies for cystic fibrosis?
Methodological Answer: Co-administer with CFTR correctors (e.g., Lumacaftor) to rescue F508del-CFTR trafficking. Design dose-escalation studies to identify synergistic effects while monitoring off-target interactions (e.g., cytochrome P450 inhibition). Use transcriptomic profiling (RNA-seq) to assess downstream effects on inflammatory pathways .
Q. How can researchers address the limited bioavailability of this compound in pediatric populations?
Methodological Answer: Develop age-appropriate formulations (e.g., granules or orally disintegrating tablets) and validate dissolution profiles using biorelevant media (e.g., FaSSIF-V2). Conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate exposure with clinical endpoints (e.g., lung function improvement) .
Q. What biomarkers are most reliable for monitoring this compound’s therapeutic efficacy in clinical trials?
Methodological Answer: Measure sweat chloride concentration (gold standard for CFTR function) and nasal potential difference (NPD). Incorporate secondary biomarkers like sputum inflammatory cytokines (e.g., IL-8, TNF-α) and lung microbiome diversity indices to assess systemic effects .
Q. Data Analysis and Reproducibility
Q. How should researchers design experiments to ensure reproducibility of this compound’s in vitro results?
Methodological Answer:
- Blind experiments : Assign codes to treatment groups to avoid bias.
- Replicates : Use ≥3 biological replicates per condition, with technical duplicates.
- Positive/Negative controls : Include Ivacaftor-free controls and CFTRinh-172 (a CFTR inhibitor) to confirm specificity .
Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound studies?
Methodological Answer: Fit data to a sigmoidal dose-response curve using nonlinear regression (e.g., GraphPad Prism). Calculate EC50, Hill coefficient, and maximal response (). Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. Report 95% confidence intervals for key parameters .
Properties
IUPAC Name |
benzenesulfonic acid;N-(2,4-ditert-butyl-5-hydroxyphenyl)-4-oxo-1H-quinoline-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O3.C6H6O3S/c1-23(2,3)16-11-17(24(4,5)6)20(27)12-19(16)26-22(29)15-13-25-18-10-8-7-9-14(18)21(15)28;7-10(8,9)6-4-2-1-3-5-6/h7-13,27H,1-6H3,(H,25,28)(H,26,29);1-5H,(H,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLVYFBOFAFDIBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1NC(=O)C2=CNC3=CC=CC=C3C2=O)O)C(C)(C)C.C1=CC=C(C=C1)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34N2O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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